molecular formula C18H21N3O3 B7430238 Methyl 4-[(1-phenylimidazole-4-carbonyl)amino]cyclohexane-1-carboxylate

Methyl 4-[(1-phenylimidazole-4-carbonyl)amino]cyclohexane-1-carboxylate

Cat. No.: B7430238
M. Wt: 327.4 g/mol
InChI Key: MUJFFBQBPSAAEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[(1-phenylimidazole-4-carbonyl)amino]cyclohexane-1-carboxylate, also known as PHCCC, is a chemical compound that has been extensively studied for its potential therapeutic applications. PHCCC is a positive allosteric modulator of the metabotropic glutamate receptor subtype 4 (mGluR4), which is a member of the G protein-coupled receptor family. The mGluR4 receptor is involved in the regulation of neurotransmitter release and has been implicated in a variety of neurological disorders, including Parkinson's disease, anxiety, and depression.

Mechanism of Action

Methyl 4-[(1-phenylimidazole-4-carbonyl)amino]cyclohexane-1-carboxylate acts as a positive allosteric modulator of the mGluR4 receptor, which is involved in the regulation of neurotransmitter release. By binding to a site on the receptor that is distinct from the neurotransmitter binding site, this compound enhances the activity of the receptor in response to glutamate, the primary neurotransmitter involved in excitatory signaling in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are largely mediated by its interaction with the mGluR4 receptor. By enhancing the activity of this receptor, this compound has been shown to modulate neurotransmitter release, improve motor function, reduce anxiety and depression-like behaviors, and modulate pain perception.

Advantages and Limitations for Lab Experiments

One of the advantages of using Methyl 4-[(1-phenylimidazole-4-carbonyl)amino]cyclohexane-1-carboxylate in lab experiments is its specificity for the mGluR4 receptor, which allows for more targeted modulation of neurotransmitter release. However, one limitation of using this compound is its relatively low potency compared to other positive allosteric modulators of the mGluR4 receptor.

Future Directions

There are several potential future directions for research on Methyl 4-[(1-phenylimidazole-4-carbonyl)amino]cyclohexane-1-carboxylate and its therapeutic applications. One area of interest is the development of more potent and selective positive allosteric modulators of the mGluR4 receptor. Additionally, further studies are needed to fully elucidate the mechanisms underlying the effects of this compound on neurotransmitter release, motor function, anxiety, and depression-like behaviors, and pain perception. Finally, there is potential for the development of this compound-based therapies for a variety of neurological disorders, including Parkinson's disease, anxiety, and depression.

Synthesis Methods

The synthesis of Methyl 4-[(1-phenylimidazole-4-carbonyl)amino]cyclohexane-1-carboxylate involves the reaction of 1-phenylimidazole-4-carboxylic acid with methyl 4-bromocyclohexane-1-carboxylate in the presence of a base, such as potassium carbonate. The resulting product is then treated with ammonia to form the final compound, this compound.

Scientific Research Applications

Methyl 4-[(1-phenylimidazole-4-carbonyl)amino]cyclohexane-1-carboxylate has been studied for its potential therapeutic applications in a variety of neurological disorders. In animal models of Parkinson's disease, this compound has been shown to improve motor function and reduce the loss of dopaminergic neurons. Additionally, this compound has been studied for its potential anxiolytic and antidepressant effects, as well as its ability to modulate pain perception.

Properties

IUPAC Name

methyl 4-[(1-phenylimidazole-4-carbonyl)amino]cyclohexane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-24-18(23)13-7-9-14(10-8-13)20-17(22)16-11-21(12-19-16)15-5-3-2-4-6-15/h2-6,11-14H,7-10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUJFFBQBPSAAEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(CC1)NC(=O)C2=CN(C=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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